Cas no 930395-68-9 (2-chloro-N-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide)

2-Chloro-N-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a chloro-substituted acetamide derivative featuring a benzodioxepin core structure. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of biologically active molecules. The presence of reactive chloro and acetamide functional groups allows for further derivatization, enabling the synthesis of more complex heterocyclic systems. Its benzodioxepin scaffold contributes to structural diversity, which may be explored for pharmacological applications. The compound is typically handled under controlled conditions due to its reactivity. High-purity grades are available for research purposes, ensuring reproducibility in experimental studies.
2-chloro-N-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide structure
930395-68-9 structure
Product Name:2-chloro-N-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
CAS No:930395-68-9
MF:C11H11Cl2NO3
MW:276.115941286087
MDL:MFCD09388780
CID:3155246
PubChem ID:16227188
Update Time:2025-05-19

2-chloro-N-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
    • 2-chloro-N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide
    • G54110
    • EN300-24612
    • 930395-68-9
    • Z199423776
    • CS-0242213
    • UPCMLD0ENAT5878230:001
    • DTXSID701160189
    • AKOS000118084
    • MDL: MFCD09388780
    • Inchi: 1S/C11H11Cl2NO3/c12-6-11(15)14-8-5-10-9(4-7(8)13)16-2-1-3-17-10/h4-5H,1-3,6H2,(H,14,15)
    • InChI Key: JGDWWKNQQXJVIA-UHFFFAOYSA-N
    • SMILES: ClC1=CC2=C(C=C1NC(CCl)=O)OCCCO2

Computed Properties

  • Exact Mass: 275.0115986Da
  • Monoisotopic Mass: 275.0115986Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 47.6Ų

2-chloro-N-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide Pricemore >>

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Additional information on 2-chloro-N-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Comprehensive Overview of 2-chloro-N-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide (CAS No. 930395-68-9)

The compound 2-chloro-N-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide, with the CAS number 930395-68-9, is a specialized chemical entity that has garnered attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a benzodioxepin core and an acetamide side chain, makes it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance in contemporary research, addressing common queries and trends in the field.

One of the key aspects of 2-chloro-N-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is its potential as a building block in medicinal chemistry. Researchers are increasingly investigating its role in the synthesis of compounds targeting central nervous system (CNS) disorders and inflammatory conditions. The presence of the chloro substituents and the benzodioxepin moiety suggests possible interactions with biological targets, such as enzymes or receptors, which are critical in drug discovery.

In the context of agrochemical applications, this compound has been explored for its potential as a pesticide intermediate. The structural features of 930395-68-9 align with the design principles of modern crop protection agents, which prioritize efficacy and environmental safety. As sustainable agriculture gains traction, the demand for innovative chemical solutions like this is on the rise, making it a topic of interest for researchers and industry professionals alike.

The synthesis of 2-chloro-N-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide involves multi-step organic reactions, often starting from commercially available precursors. Key steps may include chlorination, acylation, and cyclization, which are well-documented in the literature. Optimizing these processes for yield and purity is a common focus in laboratories, as highlighted in recent publications and patent filings.

From a regulatory perspective, CAS 930395-68-9 is not classified as a hazardous substance under major global frameworks, which facilitates its use in research and development. However, standard safety protocols must be followed during handling, as with any synthetic chemical. This aligns with the growing emphasis on laboratory safety and green chemistry practices, which are frequently searched topics in scientific communities.

Recent advancements in computational chemistry and AI-driven drug design have further amplified interest in compounds like 2-chloro-N-(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide. Molecular docking studies and predictive modeling can elucidate its binding affinities and potential therapeutic applications, addressing the demand for data-driven research in the life sciences. This intersection of chemistry and technology is a hot topic, as evidenced by the surge in related search queries.

In summary, 930395-68-9 represents a versatile and intriguing compound with broad applicability in pharmaceuticals and agrochemicals. Its structural complexity and potential bioactivity make it a valuable subject for ongoing research, particularly in areas like CNS drug development and sustainable agriculture. As scientific inquiry continues to evolve, this compound is likely to remain a focal point for innovation and discovery.

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